- Preparation of guanidine derivatives as VAP-1 inhibitors, World Intellectual Property Organization, , ,
Cas no 957198-30-0 (4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine)
957198-30-0 structure
Product Name:4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine
Número CAS:957198-30-0
MF:C14H22BN3O3
Megavatios:291.153783321381
MDL:MFCD07368246
CID:828888
PubChem ID:16414213
Update Time:2025-09-19
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine Propiedades químicas y físicas
Nombre e identificación
-
- 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine
- 2-(4-Morpholino)pyrimidine-5-boronic acid pinacol ester
- 2-(4-Morpholino)pyrimidine-5-boronic acid, pinacol eser
- 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]Morpholine
- 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]morpholine
- 2-(3,4,5-TRIMETHOXY-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID HYDRAZIDE
- 2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- PubChem17174
- C14H22BN3O3
- HNVAYPJNFUXYII-UHFFFAOYSA-N
- ZXBA000742
- AB31990
- OR360308
- AM804614
- TR-0
- 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]morpholine (ACI)
- 2-(Morpholino)pyrimidin-5-ylboronic acid pinacol ester
- 2-(Morpholino)pyrimidine-5-boronic acid pinacol ester
- 957198-30-0
- 2-(4-Thiomorpholino)pyrimidine-5-boronic acid, pinacol ester
- (2-MORPHOLINOPYRIMIDIN-5-YL)BORONIC ACID PINACOL ESTER
- MFCD07368246
- 2-Morpholinopyrimidine-5-boronic Acid Pinacol Ester
- 4-(5-(4455-Tetramethyl-132-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine
- MFCD17167301
- DTXSID50585958
- AC-33451
- EN300-7386095
- SY066330
- DS-14810
- 4-[5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIMIDIN-2-YL]MORPHOLINE
- SCHEMBL1877437
- AKOS005259718
- CS-W019234
- 2-(4-Morpholino)pyrimidine-5-boronic acid pinacol ester, AldrichCPR
-
- MDL: MFCD07368246
- Renchi: 1S/C14H22BN3O3/c1-13(2)14(3,4)21-15(20-13)11-9-16-12(17-10-11)18-5-7-19-8-6-18/h9-10H,5-8H2,1-4H3
- Clave inchi: HNVAYPJNFUXYII-UHFFFAOYSA-N
- Sonrisas: N1C(N2CCOCC2)=NC=C(B2OC(C)(C)C(C)(C)O2)C=1
Atributos calculados
- Calidad precisa: 291.17500
- Masa isotópica única: 291.1754217g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 21
- Cuenta de enlace giratorio: 2
- Complejidad: 351
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 56.7
Propiedades experimentales
- Denso: 1.16
- Punto de ebullición: 453.4°C at 760 mmHg
- PSA: 56.71000
- Logp: 0.67740
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine Información de Seguridad
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine Datos Aduaneros
- Código HS:2934999090
- Datos Aduaneros:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T10660-250mg |
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine |
957198-30-0 | 97% | 250mg |
¥63.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T10660-1g |
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine |
957198-30-0 | 97% | 1g |
¥217.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T10660-5g |
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine |
957198-30-0 | 97% | 5g |
¥1081.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T10660-100mg |
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine |
957198-30-0 | 100mg |
¥156.0 | 2021-09-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T10660-25g |
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine |
957198-30-0 | 25g |
¥11276.0 | 2021-09-03 | ||
| Ambeed | A208155-100mg |
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine |
957198-30-0 | 97% | 100mg |
$9.0 | 2024-07-16 | |
| Ambeed | A208155-250mg |
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine |
957198-30-0 | 97% | 250mg |
$23.0 | 2025-04-14 | |
| Ambeed | A208155-1g |
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine |
957198-30-0 | 97% | 1g |
$43.0 | 2025-04-14 | |
| Ambeed | A208155-5g |
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine |
957198-30-0 | 97% | 5g |
$164.0 | 2025-04-14 | |
| Ambeed | A208155-25g |
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine |
957198-30-0 | 97% | 25g |
$549.0 | 2025-04-14 |
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; 24 h, 80 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; overnight, 85 °C
Referencia
- Preparation of 1,2,4-triazole derivative and their medical application as anticancer agents, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Solvents: Acetonitrile , Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 100 °C
1.2 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 100 °C
Referencia
- Preparation of pyridinyl derivatives, pharmaceutical compositions and uses thereof as selective AOC3 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 90 °C; 90 °C → rt
Referencia
- Heteroaryl compounds as protein kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, 100 °C
1.2 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide , 1,4-Dioxane ; overnight, 95 °C
1.2 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide , 1,4-Dioxane ; overnight, 95 °C
Referencia
- Sulfonyl-substituted benzoheterocyclic derivative as EZH2 inhibitor and its preparation, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; overnight, 80 °C
Referencia
- Process for preparation of 1,5,7-tri-substituted isoquinoline derivatives and use in medicines, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referencia
- Pyrrole derivatives useful for the treatment of cytokine-mediated diseases and their preparation, World Intellectual Property Organization, , ,
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine Raw materials
- 4-(5-Bromopyrimidin-2-yl)morpholine
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Bis(pinacolato)diborane
- 2-fluoropyrimidine-5-boronic acid pinacol ester
- 5-Bromo-2-chloropyrimidine
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine Preparation Products
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine Literatura relevante
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
957198-30-0 (4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine) Productos relacionados
- 1402166-41-9(1-(5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrimidin-2-yl)pyrrolidin-3-ol)
- 1015242-05-3(1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]azepane)
- 1202805-24-0(N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine)
- 1015242-08-6(2-(3,4-Dihydropyridin-1(2H)-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine)
- 1218791-45-7(N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine)
- 1218791-44-6(N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine)
- 1218789-34-4(2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol)
- 1448172-67-5(2-(Azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine)
- 942922-07-8(2-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine)
- 1015242-07-5(-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine)
Proveedores recomendados
上海嵘奥生物技术有限公司
Miembros de la medalla de oro
Proveedor de China
Reactivos
Hangzhou Cedareal Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
PRIBOLAB PTE.LTD
Miembros de la medalla de oro
Proveedor de China
Reactivos
Henan Dongyan Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Hunan Well Medicine Synthesis Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos